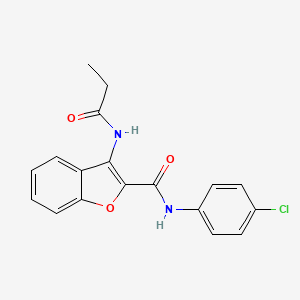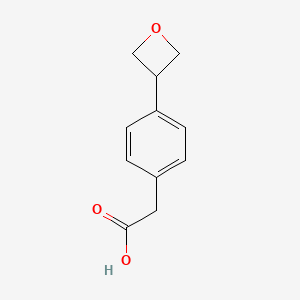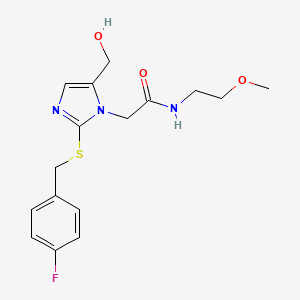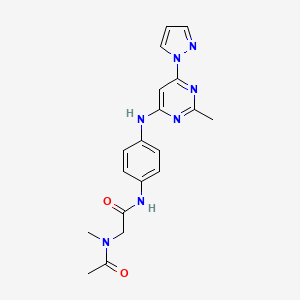
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide, also known as PAC-1, is a small molecule that has been extensively studied for its potential in cancer treatment. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This unique property makes PAC-1 a promising candidate for further development as a cancer therapy.
作用機序
The exact mechanism by which N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide induces apoptosis in cancer cells is still being studied. However, it is known that this compound binds to a protein called procaspase-3, which is a precursor to the enzyme caspase-3. Caspase-3 plays a key role in the apoptotic pathway, and its activation leads to programmed cell death. This compound is thought to induce apoptosis by promoting the activation of caspase-3.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, while inducing apoptosis in cancer cells. This selectivity is thought to be due to the higher levels of procaspase-3 in cancer cells compared to normal cells. In addition, this compound has been shown to inhibit the growth and migration of cancer cells, as well as inhibit the formation of blood vessels that supply tumors with nutrients.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide in lab experiments is its selectivity for cancer cells, which allows for the study of apoptosis in cancer cells without affecting normal cells. However, one limitation is that this compound has low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide. One area of interest is the development of more potent analogs of this compound that could have even greater selectivity for cancer cells. Another area of interest is the development of this compound as a combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to elucidate the exact mechanism by which this compound induces apoptosis in cancer cells.
合成法
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide can be synthesized using a multi-step process, starting with commercially available starting materials. The synthesis involves several chemical reactions, including bromination, amidation, and cyclization. The final product is purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide has been extensively studied for its potential in cancer treatment. In vitro studies have demonstrated that this compound induces apoptosis in a variety of cancer cell lines, including pancreatic, breast, and lung cancer cells. In vivo studies have also shown promising results, with this compound inhibiting tumor growth in mouse models of pancreatic and breast cancer.
特性
IUPAC Name |
N-(4-chlorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-15(22)21-16-13-5-3-4-6-14(13)24-17(16)18(23)20-12-9-7-11(19)8-10-12/h3-10H,2H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAAIPALNZIDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2660232.png)


![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2660236.png)
![3-(1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2660237.png)


![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2660242.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2660244.png)


![(E)-4-(Dimethylamino)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2660254.png)